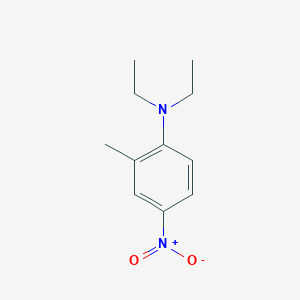
2-Methyl-4-nitro-N,N-diethylaniline
Cat. No. B1611479
Key on ui cas rn:
63494-57-5
M. Wt: 208.26 g/mol
InChI Key: HSCVEDHMFBCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486962B2
Procedure details


3N Sulfuric acid (20 ml) was added dropwise to a stirred solution of 20% acetaldehyde (10 ml, 45.45 mmol) in THF (10 ml) at 0° C. After 15 min, this mixture was added to a solution of 2-methyl-4-nitro aniline (1 g, 6.6 mmol) in THF (10 ml). Sodium borohydride (1.5 g, 40.5 mmol) was added portion-wise and the reaction mixture was stirred at room temperature for 2 hr. The reaction mixture was then diluted with water (60 ml), basified with sodium carbonate, and extracted with ethyl acetate. The organic layer was washed with water, brine and dried. Evaporation to dryness gave a residue, which was chromatographed over silica gel using 0-3% ethyl acetate in pet ether to give diethyl-(2-methyl-4-nitro-phenyl)-amine (720 mg, 50%) as oil.








Yield
50%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6](=O)[CH3:7].[CH3:9][C:10]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:11]=1[NH2:12].[BH4-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].[CH2:28]1COC[CH2:29]1>O>[CH2:28]([N:12]([CH2:6][CH3:7])[C:11]1[CH:13]=[CH:14][C:15]([N+:17]([O-:19])=[O:18])=[CH:16][C:10]=1[CH3:9])[CH3:29] |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed over silica gel using 0-3% ethyl acetate in pet ether
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 720 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
